molecular formula C17H14F2N2O3S2 B2585752 3-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)propanamide CAS No. 923448-26-4

3-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)propanamide

Cat. No.: B2585752
CAS No.: 923448-26-4
M. Wt: 396.43
InChI Key: PTORFQXWEYJUAG-UHFFFAOYSA-N
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Description

3-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)propanamide is a complex organic compound that features a benzylsulfonyl group and a difluorobenzo[d]thiazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)propanamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

The benzylsulfonyl group can be introduced through a sulfonylation reaction, where benzyl chloride reacts with a sulfonylating agent like sodium sulfite. The final step involves the coupling of the benzylsulfonyl and difluorobenzo[d]thiazolyl intermediates with a propanamide linker, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzo[d]thiazole derivatives.

Scientific Research Applications

3-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)propanamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The difluorobenzo[d]thiazole moiety can interact with the active site of the target protein, while the benzylsulfonyl group enhances binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)propanamide is unique due to its combination of a benzylsulfonyl group and a difluorobenzo[d]thiazole moiety, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

3-benzylsulfonyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O3S2/c18-12-8-13(19)16-14(9-12)25-17(21-16)20-15(22)6-7-26(23,24)10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTORFQXWEYJUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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